Larreantin

Description

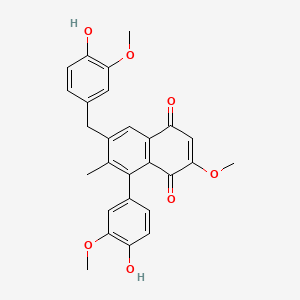

Structure

3D Structure

Properties

CAS No. |

114094-46-1 |

|---|---|

Molecular Formula |

C27H24O7 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

8-(4-hydroxy-3-methoxyphenyl)-6-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methoxy-7-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C27H24O7/c1-14-17(9-15-5-7-19(28)22(10-15)32-2)11-18-21(30)13-24(34-4)27(31)26(18)25(14)16-6-8-20(29)23(12-16)33-3/h5-8,10-13,28-29H,9H2,1-4H3 |

InChI Key |

PVIVJQUHLNWCNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1CC3=CC(=C(C=C3)O)OC)C(=O)C=C(C2=O)OC)C4=CC(=C(C=C4)O)OC |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Larreantin Structure Determination

NMR spectroscopy played a crucial role in unraveling the complex structure of this compound. Specifically, the use of Nuclear Overhauser Effect (NOE) difference spectroscopy, Correlated Spectroscopy (CSCM 1D), and Selective Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) experiments provided key structural information researchgate.netkoreascience.kr.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy

NOE difference spectroscopy was employed to establish spatial proximity between protons in the this compound molecule. Irradiation of specific protons led to the enhancement of signals from nearby protons through space, providing crucial data for determining the relative positions of different parts of the molecule researchgate.net. For instance, irradiation of H-3 resulted in a 2.3% enhancement of one of the methoxyl groups, indicating its proximity and placement at C-2 researchgate.net. Irradiation of the 7-CH₃ group showed NOE effects for the 2'- and 6'-protons, suggesting a 3,4-substituted system in ring C with a methoxyl group at the 3-position researchgate.net.

Correlated Spectroscopy (CSCM 1D)

CSCM 1D experiments were utilized to establish correlations between protons and carbons, particularly for identifying quaternary carbons and their attached protons researchgate.netkoreascience.kr. By irradiating specific proton signals, enhancements of correlated carbon signals were observed datapdf.com. For example, irradiation of the downfield satellites of H-5, H-5', and H-5'' in CSCM 1D experiments on this compound enhanced specific quaternary carbons, aiding in their assignment datapdf.com. Irradiation of the methylene (B1212753) group at δ 4.057 enhanced six signals, including those assigned to C-5, C-6'', and C-2'' through appropriate CSCM 1D irradiations datapdf.com.

Examples of CSCM 1D experiments on this compound (1) showed that irradiation of the downfield satellite of H-5 (δ 6.839) enhanced three quaternary carbons at δ 185.28, 143.49, and 127.09, assigned to C-4, C-8a, and C-7, respectively datapdf.com.

Advanced Analytical Approaches for Naphthoquinone Characterization

Beyond the specific NMR techniques used for this compound's initial structural elucidation, advanced analytical approaches are commonly employed for the comprehensive characterization of naphthoquinones. These techniques provide detailed information about their structure, purity, and properties dergipark.org.triajesm.inmdpi.comnih.gov.

Techniques such as high-resolution mass spectrometry (HR-MS) are crucial for determining the accurate molecular weight and elemental composition of naphthoquinones mdpi.comnih.gov. Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups, such as hydroxyl and carbonyl groups, which are characteristic of naphthoquinones datapdf.commdpi.com. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often showing characteristic absorption bands for the naphthoquinone chromophore datapdf.comnih.gov.

Modern analytical techniques, including hyphenated methods like LC-MS and GC-MS, are widely used for the separation, identification, and quantification of naphthoquinones in complex mixtures researchgate.netutas.edu.auitecgoi.in. These techniques offer high sensitivity and specificity researchgate.net. Advanced NMR techniques, including 2D NMR experiments like COSY, HSQC, and HMBC, are routinely used for complete spectral assignment and confirmation of structural connectivity in naphthoquinones and their derivatives mdpi.comresearchgate.net.

Table 2 lists some general advanced analytical techniques used for naphthoquinone characterization:

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate molecular weight and elemental composition |

| FT-IR Spectroscopy | Identification of functional groups |

| UV-Vis Spectroscopy | Electronic transitions and chromophore characteristics |

| LC-MS | Separation, identification, and quantification in mixtures |

| GC-MS | Separation, identification, and quantification (for volatile compounds) |

| 2D NMR (COSY, HSQC, HMBC) | Structural connectivity and complete spectral assignment |

These advanced techniques, while not all explicitly detailed for this compound in the provided snippets, represent the standard methodologies used in the field for the thorough characterization of naphthoquinone compounds dergipark.org.triajesm.inmdpi.comnih.govfrontiersin.org.

Chemical Synthesis and Synthetic Analogues of Larreantin

Convergent Synthetic Routes of Larreantin

The synthesis of this compound has been achieved through convergent routes, a strategy that involves synthesizing key fragments separately and joining them in a later step. A notable convergent synthesis of this compound depends upon the selective functionalization of a naphthyldihydro-oxazole intermediate. researchgate.netrsc.orgresearchgate.netrsc.org This approach allows for the assembly of the complex molecule from simpler, more readily available precursors. Another description of a convergent route highlights the synthesis of this compound [8-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxybenzyl)-2-methoxy-7-methyl-naphthalene-1,4-dione] starting from a key intermediate, 4,5-dihydro-2-(5,7-diisopropoxy-1methoxy-2-naphthyl)-4,4-dimethyloxazole. researchgate.netrsc.org

Key Synthetic Intermediates and Reaction Pathways

The synthesis of this compound involves specific key intermediates and reaction pathways crucial for constructing its naphthoquinone core and attaching the characteristic side chains.

Naphthyldihydro-oxazole Functionalization

A central element in the convergent synthesis of this compound is the selective functionalization of a naphthyldihydro-oxazole. researchgate.netrsc.orgrsc.org This intermediate, specifically 4,5-dihydro-2-(5,7-diisopropoxy-1methoxy-2-naphthyl)-4,4-dimethyloxazole, plays a pivotal role. researchgate.netrsc.org The functionalization of this oxazole (B20620) derivative allows for the introduction of the necessary substituents to build the this compound framework.

Organometallic Reagents in this compound Synthesis

Organometallic reagents are employed in the synthesis of this compound to facilitate the coupling of molecular fragments. In one described route, the key intermediate, 4,5-dihydro-2-(5,7-diisopropoxy-1methoxy-2-naphthyl)-4,4-dimethyloxazole, is elaborated by treatment with 4-isopropoxy-3-methoxyphenylmagnesium bromide. researchgate.netrsc.org This indicates the use of a Grignard reagent, a common type of organometallic compound, for introducing one of the phenyl-containing moieties of this compound. Following this step, the product is lithiated and reacted with 4-isoproproxy-3-methoxybenzaldehyde, suggesting further organometallic chemistry, likely involving an organolithium intermediate, to append the second aromatic unit. researchgate.netrsc.org The use of organometallic reagents allows for the formation of carbon-carbon bonds necessary to assemble the complex carbon skeleton of this compound.

Development and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is an area of research aimed at exploring the relationship between structure and activity, and potentially developing compounds with improved properties.

Strategies for Structural Modification and Diversification

Strategies for the structural modification and diversification of this compound and related compounds often involve altering the substituents on the naphthoquinone core or the attached phenyl rings. While specific detailed strategies for this compound analogues were not extensively detailed in the search results, general approaches to synthesizing analogues of natural products like lignans (B1203133) and naphthoquinones involve modifications through various chemical reactions. Research into related compounds, such as nordihydroguaiaretic acid (NDGA), another lignan (B3055560) found in Larrea tridentata, mentions the chemical synthesis of NDGA derivatives for therapeutic applications, highlighting a general interest in creating analogues of Larrea-derived compounds. researchgate.net The synthesis of a this compound analog has been reported, suggesting that methodologies exist for creating structural variations of the parent compound. tohoku.ac.jptohoku.ac.jp

Stereoselective Induction Methodologies in Analogue Synthesis

Stereoselective synthesis is crucial in the preparation of complex natural products and their analogues to control the configuration of chiral centers. While direct details on stereoselective induction specifically for this compound analogue synthesis were limited in the provided snippets, the broader field of natural product synthesis, including lignans, frequently employs stereoselective methods. Research mentions the development of highly stereoselective remote asymmetric induction methods in related chemical synthesis. tohoku.ac.jptohoku.ac.jp Controlling stereochemistry is essential when synthesizing analogues to ensure that the desired isomer, often the one with the most potent biological activity, is obtained.

Biosynthetic Pathway Elucidation of Larreantin

Investigation of Larreantin's Biogenetic Origins

Research into the biogenetic origins of this compound suggests it represents a novel class of natural products. datapdf.comresearchgate.net Unlike many other natural products with established biosynthetic routes, the formation of the naphthoquinone ring in this compound appears to involve a distinct mechanism. datapdf.com Early investigations into the compounds present in Larrea tridentata focused on triterpenes and lignans (B1203133) from the stems and leaves, as well as the active antifertility principle, nor-3'-demethoxyisoguaiacin. datapdf.com The examination of the methanol (B129727) extract of the root, where this compound is found, was initiated due to its observed cytotoxic potential. datapdf.com The isolation and structural elucidation of this compound from this extract provided the basis for exploring its biosynthesis. datapdf.com

Proposed Oxidative Cyclization of Phenylpropene Units in Naphthoquinone Ring Formation

A key hypothesis regarding the formation of the naphthoquinone nucleus in this compound involves the oxidative cyclization of two phenylpropene units. datapdf.comresearchgate.net This proposed mechanism suggests that these phenylpropene units combine with a preformed benzoquinone intermediate. datapdf.com The resulting intermediate would then undergo oxidation to yield the naphthoquinone core of this compound. datapdf.com This proposed route is considered biogenetically unique, as researchers noted no such precedent in nature at the time of its initial structural elucidation. datapdf.com The specific details of the enzymatic machinery and intermediates involved in this oxidative cyclization in Larrea tridentata are areas requiring further detailed research.

Comparative Analysis with Established Naphthoquinone Biosynthetic Routes

Naphthoquinones are a diverse group of natural compounds synthesized through various biosynthetic pathways in plants, bacteria, and fungi. researchgate.net Established routes to naphthoquinones typically involve pathways such as the shikimate pathway, the polyketide pathway, or the mevalonate (B85504) pathway, often with specific modifications and cyclization steps. For instance, lawsone, a common naphthoquinone found in henna, is synthesized via the shikimate pathway. redalyc.org While the precise steps for this compound biosynthesis are still being elucidated, the proposed oxidative cyclization of phenylpropene units with a preformed benzoquinone intermediate distinguishes it from these more common pathways. datapdf.com This suggests that Larrea tridentata may employ a unique enzymatic strategy for the construction of the this compound scaffold, highlighting the diversity of natural product biosynthesis in plants.

Biological Activity Research: Preclinical and Mechanistic Investigations

Cytotoxic Activity of Larreantin

This compound has been identified as a cytotoxic compound. It is described as a cytotoxic naphthoquinone derivative isolated from the roots of Larrea tridentata.

In vitro studies have been conducted to assess the cytotoxic potential of this compound against different cell lines. One notable assessment utilized the P-388 cytotoxicity assay, a standard model for evaluating potential anticancer agents. In this assay, this compound demonstrated significant activity with an ED50 value of 0.38 µg/mL. Compounds are generally considered active in the P-388 assay if they exhibit an ED50 of 4 µg/mL or less.

The methanol (B129727) extract of Larrea tridentata root, from which this compound was isolated, was also examined for its cytotoxic potential in both KB and P-388 assays. Further chromatography of a cytotoxic fraction from the methanol extract led to the isolation of this compound.

In a study evaluating the antioxidant properties of Larrea tridentata extracts, the cytotoxicity of these extracts (containing this compound) was assessed in non-cancerous HS27 cells. The extracts were not observed to affect the viability of HS27 cells at concentrations up to 120 µg/mL. This suggests a degree of selective toxicity, although this finding pertains to the extract rather than purified this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Assay | Cell Line | ED50 (µg/mL) | Activity Status |

| P-388 | P-388 | 0.38 | Active |

| (Extract) | KB | Cytotoxic | Cytotoxic |

| (Extract) | HS27 | > 120 | Not cytotoxic |

Note: The data for KB and HS27 cells refer to extracts of Larrea tridentata which contain this compound, not purified this compound specifically, except where noted regarding the isolation from a cytotoxic fraction.

Specific details regarding the precise cellular and molecular responses induced solely by this compound exposure are not extensively available in the provided literature. Research into the biological activities of compounds from Larrea tridentata often focuses on major constituents like nordihydroguaiaretic acid (NDGA), and while general mechanisms of cytotoxicity involving oxidative stress, mitochondrial function, and DNA synthesis inhibition have been explored for other compounds in the plant, these are not explicitly confirmed for this compound in the provided sources. This compound is listed as a natural product with potential anticancer activity, implying involvement with relevant molecular mechanisms and cellular targets, but the specific details for this compound are not provided.

In Vitro Cytotoxicity Assessments

Antimicrobial Potential of this compound

This compound is described as a naphthoquinone derivative with potential antimicrobial properties. The plant Larrea tridentata is known for its traditional use and modern research highlighting its potential as an antimicrobial agent.

Extracts from Larrea tridentata, which contain this compound among other bioactive compounds, have demonstrated strong antimicrobial activity against several bacteria. This suggests a potential for broad-spectrum effects, as activity has been observed against different bacterial genera.

Studies have evaluated the susceptibility of specific microorganisms to Larrea tridentata extracts. Activity has been reported against members of the Staphylococcus and Streptococcus genera. One study indicated that the antimicrobial activity of the L. tridentata extract against Staphylococcus was notably potent. However, detailed susceptibility data, such as minimum inhibitory concentrations (MICs), specifically for isolated this compound against a wide range of individual microbial species are not presented in the provided information.

Identification of Potential Molecular Targets and Mechanistic Studies

Investigation of Hypothesized Molecular Interactions

Research into this compound's molecular interactions is focused on understanding how this naphthoquinone derivative exerts its biological effects at the molecular level. While specific detailed studies solely on this compound's hypothesized molecular interactions are not extensively detailed in the provided search results, related naphthoquinones and the broader context of Larrea tridentata constituents offer insights. Naphthoquinones, in general, are known for their diverse biological activities, often mediated through interactions with various biomolecules. nih.gov The cytotoxicity reported for this compound suggests potential interactions with cellular components critical for cell survival and proliferation. researchgate.net

Larrea tridentata extracts and its components, including lignans (B1203133) like NDGA, have been investigated for their interactions with enzymes and receptors, providing a broader context for potential molecular targets of compounds from this plant. For instance, NDGA has been shown to inhibit lipoxygenase and cyclooxygenase pathways and bind to the estrogen receptor. tandfonline.commdpi.com While these findings are not directly about this compound, they highlight the potential for Larrea tridentata constituents, including naphthoquinones, to interact with enzymatic pathways and receptors.

Enzymatic Pathways and Receptor-Mediated Effects

This compound's biological activity, particularly its cytotoxicity, suggests potential involvement with enzymatic pathways and receptor-mediated effects. Although direct studies on this compound's specific enzymatic or receptor interactions are not prominently featured in the search results, the context of other bioactive compounds from Larrea tridentata and related naphthoquinones provides relevant information.

Nordihydroguaiaretic acid (NDGA), a major lignan (B3055560) in Larrea tridentata, is a known inhibitor of lipoxygenase and cyclooxygenase, enzymes involved in inflammatory pathways. tandfonline.commdpi.com NDGA has also been shown to interact with the estrogen receptor. tandfonline.com These findings suggest that compounds from Larrea tridentata can modulate enzymatic activities and interact with nuclear receptors.

Naphthoquinones, as a class, can participate in redox cycling, leading to the generation of reactive oxygen species and potential interactions with enzymes involved in oxidative stress pathways. researchgate.net Some naphthoquinones have also been explored for their interactions with various receptors, including aryl hydrocarbon receptors. nih.gov

Given that this compound is a naphthoquinone isolated from Larrea tridentata, it is plausible that its cytotoxic effects could be mediated, at least in part, through similar mechanisms involving enzymatic pathways or receptor interactions, although specific research on this compound is needed to confirm these hypotheses.

Structure-Activity Relationship (SAR) Studies of this compound and Related Naphthoquinones

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. wikipedia.orgcollaborativedrug.com For this compound and related naphthoquinones, SAR studies would aim to identify the specific structural features responsible for their observed cytotoxicity and other potential biological effects.

While comprehensive SAR studies specifically focused on a wide range of this compound analogs are not detailed in the provided search results, the identification of this compound as a cytotoxic naphthoquinone suggests that the naphthoquinone core and its attached substituents are crucial for its activity. researchgate.net Research on other naphthoquinones, such as rhinacanthin C (a naphthoquinone with antiviral and antineoplastic activity) nih.gov, provides a broader understanding of the SAR within this class of compounds.

Methodologies for SAR Determination

SAR determination involves synthesizing or acquiring a series of compounds with structural variations and evaluating their biological activity. wikipedia.orgcollaborativedrug.comdrughunter.com Common methodologies include:

Synthesis of Analogs: Creating a series of molecules structurally related to the parent compound (this compound) with specific modifications, such as altering substituents, changing their positions, or modifying the core structure.

Biological Assays: Testing the synthesized analogs in relevant biological assays to measure their potency and efficacy (e.g., cytotoxicity assays for this compound).

Comparison of Structure and Activity: Analyzing the relationship between the structural changes and the observed biological activity to identify which parts of the molecule are essential for its activity. wikipedia.orgcollaborativedrug.com

Computational methods, such as molecular docking and molecular dynamics simulations, are also increasingly used to investigate the potential binding interactions of compounds with their targets, providing insights into SAR at a molecular level. mdpi.commdpi.com

Identification of Pharmacophoric Elements

Based on SAR studies, pharmacophoric elements, which are the essential features of a molecule's structure that are recognized by a biological target and are responsible for its activity, can be identified. rsc.org For this compound, the naphthoquinone core is likely a key pharmacophoric element, given that other naphthoquinones also exhibit significant biological activities. nih.govnih.gov The nature, position, and stereochemistry of the substituents attached to the naphthoquinone core in this compound would also contribute to its specific pharmacophore and biological profile.

Identifying pharmacophoric elements helps in the design of new, more potent, and selective compounds with similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches build mathematical models to correlate structural descriptors of compounds with their biological activity. wikipedia.orgnih.govresearchgate.netbiorxiv.org These models can then be used to predict the activity of new, untested compounds. nih.govbiorxiv.org

QSAR methodologies involve:

Molecular Descriptors: Calculating numerical descriptors that represent various structural, electronic, and physicochemical properties of the molecules (e.g., molecular weight, lipophilicity, electronic charges, hydrogen bonding capacity). nih.govresearchgate.net

Activity Data: Using experimentally determined biological activity data for the set of compounds.

Statistical Modeling: Developing statistical models (e.g., multiple linear regression, partial least squares, artificial neural networks) that relate the molecular descriptors to the biological activity. nih.govresearchgate.netbiorxiv.org

QSAR models can provide a deeper understanding of the structural factors influencing activity and guide the rational design of compounds with improved properties. nih.govbiorxiv.org While specific QSAR studies on this compound are not detailed, QSAR has been applied to other classes of compounds, including those with diverse biological activities, to predict their properties and guide drug discovery efforts. nih.govbiorxiv.orgnih.gov

Advanced Research Methodologies and Theoretical Studies

Chromatographic and Spectrometric Analytical Methods for Larreantin

Chromatographic and spectrometric methods are fundamental for the separation, identification, and structural analysis of complex mixtures and isolated compounds, including this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. HPLC has been employed in the analysis of extracts from Larrea tridentata, which contain various compounds, including naphthoquinones like this compound researchgate.net. Chiral HPLC analysis has also been utilized in the study of lignans (B1203133) from Larrea tridentata to separate enantiomers and determine enantiomeric excess rsc.org. While the direct application of HPLC specifically for the isolation or analysis of this compound is mentioned in the context of separating fractions from plant extracts datapdf.com, detailed parameters of HPLC methods specifically optimized for this compound are not extensively detailed in the provided search results. However, chromatographic analysis in general has been used to examine Larrea tridentata products nih.gov.

Mass Spectrometry (MS) in Compound Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. MS is often coupled with chromatographic methods like Gas Chromatography (GC-MS) or HPLC-MS for comprehensive analysis of complex samples. Gas chromatography-mass spectrometry analysis has been conducted on the volatile constituents of Larrea species, identifying numerous compounds tandfonline.com. This compound itself displayed a molecular ion at m/z 460 in mass spectrometry, which corresponds to its molecular formula C27H24O7 datapdf.com. HPLC-MS studies have also been used to identify compounds, including those in Larrea tridentata extracts researchgate.net. MS analysis is a key tool in the structural elucidation of natural products datapdf.com.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling techniques are increasingly used to complement experimental studies, providing insights into the electronic structure, reactivity, and interactions of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used in computational chemistry to investigate the electronic structure of atoms, molecules, and condensed phases. DFT calculations can provide information about molecular geometries, energies, vibrational frequencies, and spectroscopic properties. While the provided search results mention DFT studies in the context of other compounds like lapachol (B1674495) and lignans researchgate.netnih.gov, and general applications of computational chemistry lrz.de, specific DFT studies focused solely on this compound are not detailed. However, quantum chemical calculations, including those adopting time-dependent density functional theory, have been applied to study the antioxidant properties of some compounds researchgate.net.

Mechanistic Insights from Theoretical Chemical Studies

Theoretical chemical studies, often employing computational methods, can provide insights into reaction mechanisms, molecular interactions, and biological activities at a molecular level. Mechanistic studies in computational chemistry can involve exploring reaction pathways, transition states, and energy barriers researchgate.netacs.org. While the provided results mention mechanistic studies in the context of synthesis researchgate.net and other compounds like nordihydroguaiaretic acid (NDGA), a major lignan (B3055560) in Larrea tridentata researchgate.net, and general theoretical chemical studies scribd.com, specific theoretical chemical studies detailing the mechanistic insights related to this compound's biological activities or reactions are not explicitly described. However, computational chemistry in general aims to increase the understanding of biological systems and predict their behavior youtube.com.

Future Research Directions and Perspectives

Exploration of Unexplored Biological Activities

Research into Larrea tridentata has indicated the presence of compounds with diverse biological activities, including antioxidant, antiviral, antimicrobial, and antitumorgenic properties. researchgate.netresearchgate.netresearchgate.nettandfonline.com As a constituent of this plant, Larreantin may possess some of these or other as-yet unexplored biological activities. Future research should prioritize comprehensive in vitro and in vivo screening of this compound to identify its potential effects across a wide range of biological targets and pathways. This could involve evaluating its activity against various cell lines, microbial strains, and enzymatic targets. Given the reported antioxidant properties of Larrea tridentata extracts, investigating this compound's specific contribution to this activity and its underlying mechanisms could be a fruitful area of research. researchgate.net Furthermore, exploring its potential in areas such as anti-inflammatory or immunomodulatory effects, which have been associated with other natural products, could reveal new therapeutic possibilities.

Advancements in Scalable and Sustainable Synthetic Methodologies

The ability to obtain sufficient quantities of natural products is crucial for comprehensive biological evaluation and potential development. While this compound can be isolated from Larrea tridentata, developing scalable and sustainable synthetic methodologies is an important future direction. nih.gov Current approaches to synthesizing complex natural products often face challenges related to efficiency, cost, and environmental impact, sometimes utilizing toxic reagents or expensive catalysts. nih.gov Future research should focus on designing and optimizing synthetic routes for this compound that are not only efficient in terms of yield and steps but also incorporate principles of green chemistry. This includes exploring the use of environmentally benign solvents, catalysts, and reaction conditions. Developing a scalable synthesis would facilitate the production of larger quantities of high-purity this compound, enabling more extensive research, including detailed structure-activity relationship studies.

Comprehensive Elucidation of Biosynthetic Pathways for Metabolic Engineering

Understanding the natural biosynthetic pathway of this compound in Larrea tridentata is fundamental for applying metabolic engineering strategies to its production. frontiersin.orgnih.govnih.gov Elucidating the specific genes, enzymes, and regulatory mechanisms involved in the conversion of primary metabolites into this compound would provide the necessary knowledge base. Future research should employ advanced techniques in genomics, transcriptomics, and metabolomics to map out this pathway. nih.gov Once the biosynthetic route is understood, metabolic engineering can be applied to enhance this compound production in its native plant source or to engineer heterologous host systems, such as bacteria, yeast, or other plants, for sustainable and potentially higher-yield biosynthesis. frontiersin.orgnih.govfrontiersin.orgmdpi.com This approach could offer a more controlled and efficient method for obtaining this compound compared to traditional extraction from wild-harvested plants.

Q & A

Q. How can researchers ensure ethical rigor when publishing negative or inconclusive results for this compound?

- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Disclose all experimental conditions, including failed attempts, in supplementary materials. Use neutral language (e.g., “no significant association observed”) and avoid selective data omission to maintain scientific integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.